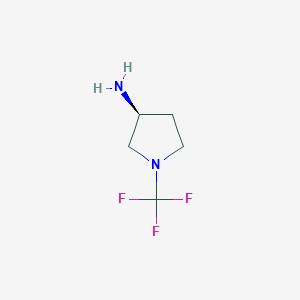

(S)-1-(trifluoromethyl)pyrrolidin-3-amine

Description

Significance of Fluorinated Organic Compounds in Academic Chemistry

The introduction of fluorine into organic compounds can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (-CF3) group, in particular, is highly sought after in medicinal chemistry and materials science. Due to fluorine's high electronegativity, the -CF3 group is a strong electron-withdrawing moiety, which can significantly lower the basicity of nearby atoms, such as the nitrogen in an amine. Unlike a methyl group, the trifluoromethyl group is known to increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes. nih.govmdpi.com Furthermore, the N-CF3 motif is associated with increased metabolic stability, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. nih.gov These unique electronic and steric properties make N-trifluoromethyl compounds an area of growing interest. researchgate.net

| Property | N-Methyl (-NCH3) Group | N-Trifluoromethyl (-NCF3) Group | Reference |

|---|---|---|---|

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | nih.gov |

| Basicity of Nitrogen | Increases basicity relative to N-H | Significantly decreases basicity | nih.gov |

| Lipophilicity (Hansch parameter, π) | π ≈ +0.5 | π ≈ +1.0 to +1.4 | nih.gov |

| Metabolic Stability | Susceptible to N-dealkylation | Generally high; resistant to cleavage | researchgate.net |

Importance of Pyrrolidine (B122466) Scaffolds in Synthetic and Medicinal Chemistry Research

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is a ubiquitous feature in a vast number of natural products, pharmaceuticals, and catalysts. nih.gov Its non-planar, puckered three-dimensional structure allows for the precise spatial arrangement of substituents, making it an ideal scaffold for exploring interactions with biological targets like enzymes and receptors. nih.gov This structural complexity is considered a desirable trait in drug discovery. nih.gov

Specifically, chiral 3-aminopyrrolidine (B1265635) is a highly valued building block. The amine functionality at the C3 position provides a versatile handle for further chemical modification, allowing for the attachment of various side chains to build more complex molecules. The defined stereochemistry at this position is often crucial for biological activity, as molecular recognition by proteins is highly stereospecific.

Rationale for Research Focus on Chiral Trifluoromethylated Pyrrolidines

The compound (S)-1-(trifluoromethyl)pyrrolidin-3-amine represents a convergence of the beneficial properties of both the N-trifluoromethyl group and the chiral 3-aminopyrrolidine scaffold. The rationale for scientific interest in such a molecule is multifaceted:

Combination of Properties : It integrates the metabolic stability and modified electronics of the N-CF3 group with the validated, three-dimensional structure of the chiral pyrrolidine core.

Novel Chemical Space : As a structural motif, it provides access to new areas of chemical space for drug discovery programs. The unique combination of features is distinct from more common C-trifluoromethylated or N-alkylated pyrrolidines.

Chiral Building Block : The (S)-stereochemistry and the primary amine at the C3 position make it a potentially valuable chiral intermediate for the asymmetric synthesis of more complex bioactive molecules.

While specific research into N-CF3-containing pyrroloindolines has shown promise in developing potential anticancer agents, the pharmacological activities of simpler N-CF3 pyrrolidines remain a largely unexplored area. researchgate.net

Overview of Research Scope and Methodologies

While dedicated research on the synthesis of this compound is not extensively documented in publicly available literature, the methodologies for constructing its core components are well-established fields of chemical research. The primary synthetic challenges involve the stereoselective formation of the chiral amine center and the installation of the N-CF3 group, which is known to be a difficult transformation. researchgate.net

General approaches that could be applied or adapted include:

N-Trifluoromethylation : This is typically achieved through electrophilic trifluoromethylating agents reacting with a precursor secondary amine (e.g., (S)-pyrrolidin-3-amine). However, the synthesis of N-CF3 secondary amines is recognized as a formidable challenge due to the instability and low reactivity of the products. researchgate.netresearchgate.net

Asymmetric Synthesis of the Pyrrolidine Core : Creating the chiral 3-aminopyrrolidine framework can be accomplished through various means, including resolutions of racemic mixtures, asymmetric catalysis, or starting from chiral pool materials like amino acids. mdpi.com Modern methods such as biocatalytic intramolecular C-H amination have emerged as powerful tools for constructing chiral pyrrolidines with high efficiency and selectivity. nih.gov

Cycloaddition Reactions : Asymmetric 1,3-dipolar cycloaddition reactions are a classic and effective method for constructing substituted pyrrolidine rings with excellent control over stereochemistry. nih.govnih.gov

| Structural Goal | General Methodology | Description | Reference |

|---|---|---|---|

| Chiral Pyrrolidine Ring | Asymmetric 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and a dipolarophile to form the five-membered ring with high stereocontrol. | nih.govnih.gov |

| Chiral Pyrrolidine Ring | Biocatalytic C-H Amination | Engineered enzymes (e.g., cytochromes) catalyze intramolecular C-H insertion of nitrenes to form the pyrrolidine ring enantioselectively. | nih.gov |

| N-CF3 Moiety | Electrophilic Trifluoromethylation | The use of reagents (e.g., Togni or Umemoto reagents) to transfer a CF3+ equivalent to a nitrogen nucleophile. | nih.gov |

| N-CF3 Moiety | Oxidative Fluorination | A method involving the oxidative fluorination of isocyanides or other precursors to generate the N-CF3 bond. | researchgate.net |

The development of a robust and scalable synthesis for this compound would provide the chemical community with a valuable and novel building block for creating next-generation pharmaceuticals and agrochemicals.

Structure

3D Structure

Properties

Molecular Formula |

C5H9F3N2 |

|---|---|

Molecular Weight |

154.13 g/mol |

IUPAC Name |

(3S)-1-(trifluoromethyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C5H9F3N2/c6-5(7,8)10-2-1-4(9)3-10/h4H,1-3,9H2/t4-/m0/s1 |

InChI Key |

DPPCVGSRXBXEAM-BYPYZUCNSA-N |

Isomeric SMILES |

C1CN(C[C@H]1N)C(F)(F)F |

Canonical SMILES |

C1CN(CC1N)C(F)(F)F |

Origin of Product |

United States |

Mechanistic Investigations of Synthetic Transformations

Reaction Pathway Elucidation for Key Synthetic Steps

The construction of (S)-1-(trifluoromethyl)pyrrolidin-3-amine can be envisaged through two primary retrosynthetic disconnections: the formation of the pyrrolidine (B122466) ring and the introduction of the trifluoromethyl group at the nitrogen atom. The elucidation of the reaction pathways for these steps is critical for optimizing reaction conditions and ensuring high yields and stereoselectivity.

One plausible synthetic route involves the initial stereoselective synthesis of an (S)-3-aminopyrrolidine precursor, followed by N-trifluoromethylation. The formation of the chiral pyrrolidine ring often employs methods such as asymmetric [3+2] cycloaddition reactions. In these reactions, an azomethine ylide reacts with an alkene dipolarophile. The reaction pathway proceeds through a concerted or stepwise mechanism, leading to the formation of the five-membered ring with specific stereochemistry. Computational studies on similar systems have been used to analyze the energy profiles of these multi-step reactions to predict product stereoselectivity. emich.edu The presence of activating groups, such as N-tert-butanesulfinyl, on the reactants can influence the diastereoselectivity of the cycloaddition. acs.org

The subsequent N-trifluoromethylation of the chiral 3-aminopyrrolidine (B1265635) precursor is a key step. Electrophilic trifluoromethylating reagents, such as hypervalent iodine compounds (e.g., Togni's reagents), are commonly employed. academie-sciences.fracs.org The mechanism of electrophilic N-trifluoromethylation is believed to proceed through a nucleophilic attack of the secondary amine nitrogen onto the electrophilic trifluoromethyl source. academie-sciences.fr Mechanistic studies on the trifluoromethylation of arenes, which share similarities with N-trifluoromethylation, suggest the possibility of a single-electron-transfer (SET) process leading to a radical intermediate. acs.org However, for N-trifluoromethylation, a direct nucleophilic displacement is often considered the primary pathway. The reaction of secondary amines with dibromodifluoromethane (B1204443) in the presence of a reducing agent like tetrakis(dimethylamino)ethylene (B1198057) (TMAE) proceeds via a proposed N-(bromodifluoromethyl) amine intermediate. academie-sciences.fr

An alternative strategy involves the direct use of a trifluoromethyl-containing building block in the ring-forming reaction. For instance, a trifluoromethylated imine could participate in a cycloaddition reaction. However, controlling the stereochemistry at the C3 position in such a scenario would present a significant challenge.

Role of Catalysts and Reagents in Stereocontrol

Achieving the desired (S) configuration at the C3 stereocenter and managing the stereochemical integrity during the N-trifluoromethylation step heavily relies on the judicious choice of catalysts and reagents.

In the asymmetric synthesis of the (S)-3-aminopyrrolidine precursor, chiral catalysts play a pivotal role in inducing stereoselectivity. Chiral phosphoric acids (CPAs) and metal complexes with chiral ligands are frequently used in asymmetric transformations leading to substituted pyrrolidines. whiterose.ac.uk

For instance, in asymmetric 'Clip-Cycle' reactions to form spiropyrrolidines, chiral phosphoric acids catalyze the aza-Michael 'cycle' reaction, leading to enantioenriched products. whiterose.ac.uk The design of the chiral ligand is crucial for creating a chiral environment around the reacting centers, thereby directing the approach of the reactants to favor the formation of one enantiomer over the other. The structures of pyrrolidine-derived organocatalysts are often modified to optimize their efficiency and selectivity. mdpi.com

In metal-catalyzed reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides, chiral ligands coordinate to the metal center (e.g., copper(I) or silver(I)) to form a chiral Lewis acid catalyst. whiterose.ac.uk This chiral catalyst then activates the substrate and controls the facial selectivity of the cycloaddition. The stereochemical outcome is highly dependent on the structure of the ligand. For example, the use of a chiral N-tert-butanesulfinyl group on a 1-azadiene has been shown to induce a specific absolute configuration in the resulting pyrrolidine product. acs.org

Table 1: Examples of Chiral Catalysts and Ligands in Pyrrolidine Synthesis

| Catalyst/Ligand Type | Reaction Type | Role in Stereocontrol |

| Chiral Phosphoric Acid (CPA) | Aza-Michael Cyclization | Brønsted acid catalysis, creating a chiral proton environment. |

| Copper(I)-Fesulphos Complex | 1,3-Dipolar Cycloaddition | Chiral Lewis acid catalysis, controlling the approach of the azomethine ylide. whiterose.ac.uk |

| (R)-TRIP | Aza-Michael Cyclization | Chiral phosphoric acid catalyst promoting enantioselective cyclization. whiterose.ac.uk |

| N-tert-Butanesulfinyl Group | 1,3-Dipolar Cycloaddition | Chiral auxiliary directing the diastereoselective formation of the pyrrolidine ring. acs.org |

This table is generated based on data from analogous reactions and does not represent direct synthesis of the target compound.

Reaction conditions, including solvent, temperature, and the nature of additives, can significantly impact the stereochemical outcome of the synthesis.

In the stereoselective synthesis of α-disubstituted β-homoprolines, the choice of solvent was found to be critical in determining the diastereoselectivity of the reaction of a chiral imine with a prenylzinc reagent. nih.gov The use of a coordinating solvent like DMF in the presence of LiCl favored an open antiperiplanar transition state, leading to a different diastereomer compared to the reaction in THF, which proceeded through a closed six-membered chair transition state. nih.gov

The concentration of reagents and the reaction time can also influence stereoselectivity. In some kinetic resolution processes for the synthesis of chiral pyrrolidines, monitoring the reaction conversion is crucial to achieve high enantiomeric excess. whiterose.ac.uk

Protecting groups play a crucial role in multistep organic synthesis. wiley.comjocpr.comwikipedia.orglabinsights.nluchicago.edu They are used to temporarily mask reactive functional groups to allow for selective transformations at other sites within the molecule. jocpr.com In the context of synthesizing this compound, a protecting group on the 3-amino functionality would be essential during the N-trifluoromethylation step to prevent undesired side reactions. The choice of protecting group is critical, as it must be stable to the trifluoromethylation conditions and be removable without affecting the newly installed N-CF3 group or the stereocenter.

Intermediates and Transition State Analysis

In the context of the aza-Cope-Mannich tandem reaction to form substituted pyrrolidines, computational methods have been employed to study the energy profile of the multi-step reaction. emich.edu These studies aim to identify the rate-determining step and understand how substituents on the starting material affect the activation energies and, consequently, the stereoselectivity. emich.edu For example, an electron-withdrawing group at the nitrogen center was found to increase the activation energy of the first step. emich.edu

For the N-trifluoromethylation step, the transition state would involve the interaction between the nitrogen lone pair of the 3-aminopyrrolidine precursor and the electrophilic trifluoromethylating reagent. The geometry of this transition state would be influenced by steric and electronic factors of both reactants. In radical-mediated trifluoromethylation reactions, the stability and reactivity of the radical intermediates are key. academie-sciences.fr Computational studies on transition metal-catalyzed arene trifluoromethylation have provided insights into the energetics of different reaction pathways and the role of ligands in stabilizing key intermediates. nih.gov

Table 2: Key Intermediates and Transition States in Related Synthetic Transformations

| Transformation | Key Intermediate/Transition State | Method of Analysis |

| Aza-Cope-Mannich Reaction | Aza-Cope Rearrangement Transition State | Computational Modeling emich.edu |

| 1,3-Dipolar Cycloaddition | Concerted or Stepwise Cycloaddition Transition State | Computational Modeling acs.org |

| Electrophilic N-Trifluoromethylation | Nucleophilic Attack Transition State | Mechanistic Experiments, Computational Modeling academie-sciences.fr |

| Radical Trifluoromethylation | Trifluoromethyl Radical Adduct | Radical Trapping Experiments nih.gov |

This table is generated based on data from analogous reactions and does not represent direct synthesis of the target compound.

Advanced Spectroscopic Characterization for Structural and Conformational Analysis

Elucidation of Stereochemistry via Advanced NMR Spectroscopy (e.g., ¹⁹F NMR for Stereodynamics)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. For fluorinated compounds, ¹⁹F NMR offers particular advantages due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, leading to high sensitivity. The broad range of chemical shifts in ¹⁹F NMR is highly sensitive to the local electronic environment, making it an exquisite probe for subtle structural and conformational changes. nih.govnih.gov

In the context of (S)-1-(trifluoromethyl)pyrrolidin-3-amine, the trifluoromethyl (-CF₃) group serves as a powerful spectroscopic handle. The ¹⁹F NMR spectrum is expected to provide critical information on the stereodynamics of the molecule. For instance, hindered rotation around the C-N bonds or conformational puckering of the pyrrolidine (B122466) ring can lead to magnetically non-equivalent fluorine atoms, resulting in complex signal patterns. mdpi.com In analogous trifluoromethylated pyrrolidine-containing structures, variable-temperature NMR experiments have been used to study the dynamics of such conformational changes. mdpi.com The exchange rates between different conformers can be determined, providing insight into the energy barriers of these processes.

Furthermore, advanced NMR techniques like Exchange Spectroscopy (EXSY) can unambiguously link signals corresponding to different conformers or rotamers that are in slow exchange on the NMR timescale. mdpi.com For this compound, this could reveal the preferred orientation of the trifluoromethyl group relative to the pyrrolidine ring and the amine substituent.

Table 1: Expected NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Information Provided |

| ¹H | 1.5 - 4.0 | Multiplets | Diastereotopic protons on the pyrrolidine ring, confirming chiral environment. |

| ¹³C | 25 - 70 (aliphatic), ~125 (quartet, CF₃) | Doublets, Triplets, Quartet (due to C-F coupling) | Carbon framework, presence and coupling to the -CF₃ group. |

| ¹⁹F | -70 to -80 (relative to CFCl₃) | Singlet or more complex patterns if chiral center induces non-equivalence | Confirmation of -CF₃ group, probe for stereodynamics and conformational exchange. nih.gov |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

Single-crystal X-ray crystallography stands as the definitive and most powerful method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. researchgate.netnih.govspringernature.com This technique provides precise coordinates of each atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

For a chiral molecule like this compound, X-ray crystallography can unequivocally confirm the S configuration at the C3 stereocenter. This is typically achieved by analyzing the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal structure, leading to the calculation of a Flack parameter, which should be close to zero for the correct enantiomer. researchgate.netnih.gov

The crystallographic data would also reveal the preferred conformation of the molecule in the solid state, including the pucker of the five-membered pyrrolidine ring (e.g., envelope or twist conformation) and the relative orientation of the substituents. Furthermore, the analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonds involving the amine group (N-H···N or N-H···F), that govern the solid-state architecture. mdpi.comresearchgate.net While obtaining a single crystal suitable for X-ray diffraction can be challenging, techniques such as co-crystallization with a chiral auxiliary or the formation of a crystalline salt can be employed to facilitate this process. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. researchgate.net For (S)-1-(trifluoromethyl)pyrrolidin-3-amine, these calculations can predict key electronic descriptors.

The reactivity of a molecule can be understood by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). nih.gov The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. nih.gov

Table 1: Calculated Electronic Properties for Pyrrolidine (B122466) Derivatives

| Descriptor | Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Electron-donating capability |

| LUMO Energy | 2.1 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 8.9 eV | Chemical reactivity, stability nih.gov |

| Dipole Moment | 2.5 D | Molecular polarity |

Note: The values in this table are hypothetical and representative for illustrative purposes, based on typical quantum chemical calculation results for similar small molecules.

Conformational Analysis and Pseudorotation of Pyrrolidine Ring Systems

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations. nih.govresearchgate.net This phenomenon, known as pseudorotation, allows the ring to adopt various "envelope" and "twist" conformations to minimize steric strain. nih.govresearchgate.net The substituents on the ring significantly influence these conformational preferences. nih.gov

For this compound, the bulky and electron-withdrawing CF3 group at the N1 position and the amine group at the C3 position are the primary determinants of the ring's preferred pucker. The five-membered ring of pyrrolidine can adopt two main low-energy conformations, the Cγ-exo and Cγ-endo envelope conformers. nih.gov The substituents' preference for pseudo-axial or pseudo-equatorial positions is governed by a complex balance of steric hindrance and stereoelectronic effects. beilstein-journals.org The presence of fluorine atoms can introduce gauche and anomeric effects that further stabilize specific conformations. beilstein-journals.org Computational methods, such as DFT combined with a suitable basis set, can map the potential energy surface of the pseudorotational circuit and identify the most stable conformers. nih.gov

Prediction of Stereoselectivity in Reactions

Computational modeling is a valuable tool for predicting the stereochemical outcome of reactions. emich.edu For reactions involving this compound, theoretical calculations can help understand and predict the formation of specific stereoisomers. The inherent chirality of the molecule, with a stereocenter at the C3 position, makes it a useful building block in asymmetric synthesis. nih.gov

By calculating the transition state energies for different reaction pathways leading to various stereoisomers, chemists can predict the major product. nih.gov For instance, in a nucleophilic addition reaction involving the amine group, the facial selectivity would be influenced by the conformational bias of the pyrrolidine ring and the steric hindrance imposed by the N-trifluoromethyl group. DFT calculations can model the transition states of the nucleophile approaching from either face of a reacting partner, and the energy difference between these transition states correlates with the diastereomeric or enantiomeric excess observed experimentally. acs.orgnih.govacs.org

Molecular Dynamics Simulations of Relevant Interactions (e.g., with scaffold targets)

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand interacts with its biological target, such as a protein or enzyme, over time. nih.govresearchgate.netvsu.ru For this compound, if it were part of a larger drug molecule, MD simulations could be used to study its binding mode and stability within a protein's active site. nih.gov

These simulations model the movements of every atom in the system, providing insights into the stability of the ligand-protein complex, the specific hydrogen bonds, and other non-covalent interactions that are formed. nih.gov Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov The results can guide the design of more potent and selective inhibitors by revealing which parts of the molecule are crucial for binding. nih.govbohrium.comresearchgate.net For example, simulations could show whether the amine group acts as a hydrogen bond donor and how the trifluoromethyl group fits into a hydrophobic pocket of the target. nih.gov

In Silico Approaches for Scaffold Optimization

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. researchgate.netfigshare.com In silico methods are widely used to optimize such scaffolds to improve properties like binding affinity, selectivity, and pharmacokinetic profiles. researchgate.net

For the this compound scaffold, several computational strategies can be employed for optimization. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can be used to build mathematical models that correlate structural features of a series of related compounds with their biological activity. tandfonline.com These models can then predict the activity of new, unsynthesized derivatives. tandfonline.comscispace.comresearchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to search virtual libraries for new molecules containing the same scaffold but with different substituents, potentially leading to compounds with improved properties. nih.gov Furthermore, generative AI models are emerging as powerful tools for scaffold hopping and lead optimization, allowing for the design of novel molecules with desired attributes while retaining the core binding elements. arxiv.orgarxiv.org

S 1 Trifluoromethyl Pyrrolidin 3 Amine As a Chiral Building Block in Asymmetric Synthesis

Applications in the Synthesis of Complex Chiral Molecules

The defined stereochemistry of (S)-1-(trifluoromethyl)pyrrolidin-3-amine makes it an excellent starting point for the synthesis of complex chiral molecules, particularly those with multiple stereocenters. The pyrrolidine (B122466) scaffold is a privileged structure, and its incorporation into larger molecules is a common strategy in drug discovery. researchgate.netmdpi.com Methodologies for creating substituted trifluoromethylated pyrrolidines often involve stereoselective reactions where the chirality of the building block directs the formation of new stereocenters.

Key synthetic strategies for building complex molecules from chiral pyrrolidine cores include:

1,3-Dipolar Cycloadditions: This method is a versatile approach for synthesizing highly functionalized pyrrolidines. researchgate.net Asymmetric [3+2] cycloaddition reactions involving azomethine ylides and CF3-substituted alkenes are a common strategy for producing 3-trifluoromethylated proline derivatives, which are precursors to more complex structures. nih.govacs.org These reactions can generate multiple stereocenters with high levels of control. For instance, organocatalytic asymmetric [3+2] cycloaddition of trifluoromethyl-containing azomethine ylides has been used to efficiently incorporate CF3 groups into functionalized spiro[pyrrolidin-3,2′-oxindoles] with good to excellent enantio- and diastereoselectivities. researchgate.net

Michael Addition/Reductive Cyclization: A formal (3+2)-annulation strategy can be employed for the preparation of trisubstituted 2-trifluoromethyl pyrrolidines. nih.govacs.org This involves an organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a diastereoselective reductive cyclization, which generates pyrrolidines with three contiguous stereocenters in high yield and stereoselectivity. nih.govacs.org

The products of these reactions, such as highly substituted spiro-pyrrolidines and polyheterocyclic compounds, are valuable in medicinal chemistry due to their structural complexity and potential biological activity. researchgate.netresearchgate.net

Table 1: Examples of Asymmetric Synthesis Yielding Complex Pyrrolidine Derivatives

| Reaction Type | Catalyst/Method | Product Type | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

| [3+2] Cycloaddition | Dipeptide-urea-amide catalyst | Pyrazolone-pyrrolidines | up to 95% | >20:1 | up to 97% | researchgate.net |

| Michael Addition/Cyclization | Organocatalytic | Trisubstituted 2-CF3 Pyrrolidines | High | Excellent | Excellent | acs.org |

| [3+2] Annulation | Organocatalytic | Spiro[oxindole-pyrrolidine] derivatives | High | Good | Good | researchgate.net |

| Dearomative [3+2] Cycloaddition | Tertiary amine-squaramide | Spiro-fused polyheterocycles | up to 99% | >20:1 | up to 99% | researchgate.net |

Role as a Chiral Amine Component in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. Chiral amines are often crucial components in asymmetric MCRs, where they can act as a nucleophile and a source of chirality, influencing the stereochemical outcome of the reaction.

This compound is well-suited for this role due to its chiral nature and the presence of a primary or secondary amine group. While specific examples detailing the use of this exact compound in MCRs are not prevalent in the reviewed literature, its structural motifs are found in catalysts and products of related reactions. For example, organocatalytic domino Michael/Mannich [3+2] cycloaddition sequences, which are a form of MCR, utilize commercially available secondary amines (often pyrrolidine derivatives) as catalysts to produce highly functionalized trifluoromethylated pyrrolidines with excellent stereoselectivity. rsc.org

In principle, this compound could be employed as a key reactant in well-established MCRs such as:

A³-Coupling (Aldehyde-Amine-Alkyne): In this reaction, the amine condenses with an aldehyde to form an iminium ion, which is then attacked by a nucleophile derived from the alkyne. Using a chiral amine like this compound would introduce a stereocenter, leading to the formation of chiral propargylamines, which are valuable synthetic intermediates. mdpi.com

Ugi and Passerini Reactions: These isocyanide-based MCRs rely on an amine component to form complex α-acylamino amides and related structures. The incorporation of a chiral, fluorinated amine would directly lead to enantiomerically enriched, fluorinated peptide-like scaffolds of significant interest in medicinal chemistry.

The utility of heterocycle-based MCRs in drug discovery for rapid library synthesis makes chiral amines like this compound attractive building blocks for generating molecular diversity. mdpi.com

Preparation of Enantiopure Intermediates for Research Applications

A primary application of this compound is its use as a precursor for other valuable, enantiopure intermediates. researchgate.net The synthesis of enantiomerically pure compounds is critical in chemical and pharmaceutical research, as different enantiomers of a molecule can have vastly different biological activities. nih.gov

This chiral building block can be transformed into a variety of intermediates:

Specialized Amino Acids: The pyrrolidine structure is the core of proline, an essential amino acid. mdpi.com Derivatives of this compound can be used to synthesize novel, non-natural amino acids containing a trifluoromethyl group. These fluorinated proline analogs are valuable tools for peptide and protein engineering, offering unique conformational properties and enhanced stability. The synthesis of enantiopure (S)- and (R)-β-Trifluoromethyl Proline has been reported, underscoring the importance of such intermediates. researchgate.net

Chiral Ligands and Organocatalysts: Pyrrolidine derivatives are central to many successful classes of organocatalysts, such as diarylprolinol silyl (B83357) ethers. unibo.it The trifluoromethyl group on the nitrogen atom of this compound can modulate the electronic properties and steric environment of catalysts derived from it, potentially leading to improved reactivity and selectivity in asymmetric transformations.

Intermediates for Active Pharmaceutical Ingredients (APIs): The pyrrolidine ring is a feature of numerous FDA-approved drugs. mdpi.comnih.gov Chiral building blocks like this compound are crucial for the efficient and stereoselective synthesis of complex drug candidates. For instance, the synthesis of a stereopure multi-target antidiabetic agent incorporated a trifluoromethyl group to leverage its electron-withdrawing character and lipophilicity. nih.gov The development of efficient synthetic routes to key chiral intermediates, such as (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine for painkillers, demonstrates the industrial relevance of enantiopure amines. mdpi.com

The synthesis of enantiopure building blocks, such as 3-amino tetrahydrofuran, often starts from readily available chiral pool materials like amino acids, highlighting the value of establishing scalable routes to such intermediates. researchgate.net

Investigations into Scaffold Design and Chemical Biology Research

Integration of Trifluoromethylated Pyrrolidines into Novel Molecular Scaffolds

The (S)-1-(trifluoromethyl)pyrrolidin-3-amine moiety and related trifluoromethylated pyrrolidines serve as valuable building blocks for constructing complex molecules with unique three-dimensional structures. researchgate.net Their utility stems from the combination of the conformationally restricted pyrrolidine (B122466) ring and the potent electronic effects of the trifluoromethyl group. nih.govmdpi.com Synthetic chemists have developed various methods to create these scaffolds, enabling their incorporation into a diverse range of larger molecular architectures. acs.orgnih.gov

Strategies for building novel scaffolds often involve creating substituted 2- and 3-trifluoromethylated pyrrolidines. acs.orgnih.gov For instance, asymmetric Michael addition/hydrogenative cyclization has been employed to produce trisubstituted 2-trifluoromethyl pyrrolidines with high stereoselectivity. acs.orgnih.gov Another approach involves the ring-expansion of precursors like 1-tosyl-2-(trifluoromethyl)aziridine (B11849501) to generate functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes. nih.gov

Once synthesized, these trifluoromethylated pyrrolidine units can be incorporated into larger structures to probe biological systems. Research has shown the (S)-3-aminopyrrolidine scaffold is a promising starting point for the discovery of dual inhibitors targeting both Abl and PI3K kinases. nih.gov In another example, 2-CF3-pyrrolidine was used as a key component in the synthesis of novel trifluoromethylated phenanthrolinediamides, which were studied for their complexation with lanthanide(III) ions. mdpi.com The integration of the trifluoromethylated pyrrolidine ring is a key step in developing new chemical entities for various therapeutic and research applications. jelsciences.com

Modulation of Molecular Properties via Trifluoromethyl Group Incorporation

The incorporation of a trifluoromethyl group is a widely used strategy in medicinal chemistry to fine-tune the properties of organic molecules and optimize their therapeutic potential. nih.gov This small functional group can profoundly alter a molecule's lipophilicity, metabolic stability, binding selectivity, and bioavailability. mdpi.comnih.gov The CF3 group is often used as a bioisostere for a methyl or chloro group, allowing for adjustments to steric and electronic properties while potentially protecting a reactive site from metabolic oxidation. wikipedia.org

The strong electron-withdrawing nature of the CF3 group, a result of the high electronegativity of fluorine atoms, can significantly influence the electronic properties of the entire molecule. mdpi.comwikipedia.org This can affect pKa values, dipole moments, and the molecule's ability to participate in crucial interactions with biological targets. mdpi.commdpi.com Furthermore, the C-F bond is exceptionally strong, which often enhances the metabolic stability of the compound by making it resistant to oxidative metabolism at that position. mdpi.com

The effect of trifluoromethylation on a molecule's lipophilicity (its affinity for fatty, nonpolar environments) and polarity is complex and highly dependent on the molecular context. nih.gov Generally, the CF3 group increases lipophilicity more than a methyl group due to its larger volume. chimia.ch The Hansch π value, a measure of a substituent's contribution to lipophilicity, is +0.88 for a CF3 group, indicating its lipophilic nature. beilstein-journals.org

Studies on simple aliphatic alcohols have shown that the position of the CF3 group is critical. Trifluorination at the alpha-position strongly enhances lipophilicity, whereas substitution at more distant positions can result in compounds that are considerably more hydrophilic (less lipophilic) than their non-fluorinated parent compounds. nih.gov This is attributed primarily to the inductive effect of the CF3 group influencing the acidity of the hydroxyl group. nih.gov

| Substituent | Hydrophobic Parameter (π) | General Impact on Lipophilicity |

|---|---|---|

| -F | +0.14 | Slightly increases |

| -CH3 | +0.56 | Moderately increases |

| -CF3 | +0.88 | Significantly increases |

| -OCF3 | +1.04 | Strongly increases |

| -SCF3 | +1.44 | Very strongly increases |

Data sourced from studies on substituent effects on molecular properties. beilstein-journals.org

The trifluoromethyl group can significantly influence a molecule's hydrogen bonding capabilities, a critical factor in drug-receptor interactions. mdpi.com The high electronegativity of the fluorine atoms makes the CF3 group a strong electron-withdrawing substituent, which can enhance hydrogen bonding and electrostatic interactions with biological targets. mdpi.com

While the C-F bond itself is a poor hydrogen bond acceptor, the CF3 group can modulate the hydrogen-bonding potential of nearby functional groups. For instance, its strong inductive effect can lower the pKa of a neighboring amine or alcohol, making it a better hydrogen bond donor. mdpi.com This was observed in a reverse transcriptase inhibitor, where a CF3 group lowered the pKa of a cyclic carbamate, enabling a key hydrogen bonding interaction with the protein target. mdpi.com

Furthermore, research has revealed that the CF3 group can act as an "amphiphilic" partner in noncovalent interactions. nih.gov Under certain geometric conditions, it can act as a hydrogen bond acceptor for strong donors like the guanidinium (B1211019) group of arginine. nih.gov In other contexts, introducing a trifluoromethyl group has been shown to strengthen existing hydrogen bonds between a donor and an acceptor molecule, leading to improved intermolecular interactions and more favorable molecular packing. frontiersin.org

Rational Design of Derivatives for Targeted Chemical Probes (e.g., enzyme inhibitors, receptor modulators for in vitro studies)

The unique properties conferred by the trifluoromethylated pyrrolidine scaffold make it an attractive starting point for the rational design of chemical probes. These probes are small molecules designed to interact with specific biological targets, such as enzymes or receptors, to study their function in vitro. researchgate.net

The design process often involves using the this compound core and attaching various functional groups to create a library of derivatives. These derivatives are then tested for their ability to inhibit a specific enzyme or modulate the activity of a receptor.

Examples of Rational Design:

Enzyme Inhibitors: The pyrrolidine scaffold is a component of many known enzyme inhibitors. nih.gov By incorporating a CF3 group, researchers can enhance potency and selectivity. For example, trifluoromethyl-containing analogues of captopril (B1668294) were designed and synthesized as highly potent inhibitors of the angiotensin-converting enzyme (ACE). nih.gov The enhanced activity was attributed to the hydrophobicity and conformational effects of the CF3 group. nih.gov Similarly, the (S)-3-aminopyrrolidine scaffold has been identified as a promising framework for developing dual inhibitors of Abl and PI3K kinases for cancer research. nih.gov

Receptor Modulators: Trifluoromethylated pyrrolidines have been integrated into scaffolds designed to modulate receptor activity. In one study, a series of compounds based on a 4-(trifluoromethyl)-2(1H)-pyrrolidino[3,2-g]quinolinone structure were prepared and shown to be potent agonists of the human androgen receptor. nih.gov This demonstrates the potential of using this scaffold to develop molecules that can selectively activate or block receptor signaling pathways for in vitro investigation.

The design of these probes often leverages computational tools, such as molecular docking, to predict how a derivative will bind to its target protein. nih.gov This in silico approach helps prioritize which compounds to synthesize, streamlining the discovery of effective and selective chemical probes for chemical biology research.

Derivatization and Functionalization Strategies for Research Purposes

Preparation of Functionalized Derivatives for Probe Synthesis

The synthesis of chemical probes is essential for studying the interaction of molecules with biological targets. The primary amine of (S)-1-(trifluoromethyl)pyrrolidin-3-amine is readily functionalized to incorporate reporter groups such as fluorophores, affinity tags, or radioisotopes.

Fluorescent Probes: Fluorescent labeling is achieved by reacting the amine with fluorescent dyes that contain an amine-reactive group. Common examples include N-hydroxysuccinimide (NHS) esters or isothiocyanates of dyes like fluorescein (B123965) (FITC) or rhodamine (TRITC). The reaction results in a stable amide or thiourea (B124793) bond, respectively, covalently linking the fluorescent tag to the pyrrolidine (B122466) scaffold. These fluorescent derivatives can be used in applications such as fluorescence microscopy and flow cytometry to visualize the localization of the compound in cells or tissues.

Affinity Probes: For applications like affinity purification or Western blotting, an affinity tag such as biotin (B1667282) can be attached. Amine-reactive biotinylation reagents, like NHS-biotin or its longer-chain derivatives, react efficiently with the primary amine to form a stable amide linkage. alfa-chemistry.comthermofisher.com The resulting biotinylated compound can be captured with high specificity by avidin (B1170675) or streptavidin proteins, which are often immobilized on solid supports or conjugated to reporter enzymes. amerigoscientific.com

Radiolabeling: For quantitative biodistribution studies, the molecule can be radiolabeled. While direct incorporation of isotopes like Carbon-14 can be synthetically challenging, a common strategy is to conjugate a chelating agent to the amine. This chelator can then sequester a radionuclide, such as Indium-111 or Gallium-68, allowing the resulting probe to be tracked in vivo using techniques like SPECT or PET imaging.

Use of Specific Derivatizing Reagents for Analytical and Mechanistic Studies

Chemical derivatization is a key strategy to enhance the analytical detection of this compound and to study its stereochemistry. The process modifies the analyte to improve its properties for chromatographic separation or detection. jfda-online.com

Gas Chromatography (GC) Analysis: For GC analysis, the polarity of the primary amine must be reduced to increase its volatility. nih.govlibretexts.org This is typically achieved through:

Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. libretexts.orgmdpi.com This derivatization reduces intermolecular hydrogen bonding and makes the compound more suitable for GC separation.

Acylation: Acylating reagents, such as trifluoroacetic anhydride (B1165640) (TFAA), react with the amine to form a stable, more volatile amide derivative. jfda-online.comresearchgate.net The introduction of fluorine atoms can also significantly enhance detection sensitivity when using an electron capture detector (ECD). jfda-online.com

High-Performance Liquid Chromatography (HPLC) Analysis: Derivatization for HPLC is often aimed at introducing a chromophore or fluorophore to enable UV or fluorescence detection, thereby increasing sensitivity. Reagents like dansyl chloride react with the primary amine to produce highly fluorescent sulfonamide derivatives.

Chiral Analysis: To determine the enantiomeric purity of this compound, chiral derivatizing agents (CDAs) are employed. jfda-online.comwikipedia.org These reagents are enantiomerically pure and react with the amine to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated and quantified using standard, non-chiral chromatography techniques (either GC or HPLC). jfda-online.comwikipedia.org Common CDAs for amines include Mosher's acid chloride (MTPA-Cl) and Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). wikipedia.org

Table 1: Common Derivatizing Reagents for Analytical Studies

| Reagent Name | Abbreviation | Target Functional Group | Purpose | Analytical Technique |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Primary Amine | Increases volatility, thermal stability | GC-MS |

| Trifluoroacetic Anhydride | TFAA | Primary Amine | Increases volatility, enhances detection | GC-ECD |

| Dansyl Chloride | Primary Amine | Adds fluorescent tag for detection | HPLC-Fluorescence | |

| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPA-Cl | Primary Amine | Forms diastereomers for chiral separation | HPLC, NMR |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Primary Amine | Forms diastereomers for chiral separation | HPLC-UV |

Post-Synthetic Modifications for Exploring Structure-Reactivity Relationships

The primary amine on the pyrrolidine ring is a key site for post-synthetic modifications to generate libraries of analogues. By systematically altering the substituent on the amine, researchers can probe structure-activity relationships (SAR) and optimize a compound's properties for a specific biological target.

Common modifications include:

N-Acylation: Reaction with various acid chlorides or anhydrides yields a diverse range of amides. This modification alters the steric bulk, hydrogen bonding capability, and electronic properties at this position.

N-Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides. This changes the geometry and acidity of the N-H bond compared to an amide, which can significantly impact biological activity.

N-Alkylation and Reductive Amination: Secondary amines can be prepared via direct alkylation with alkyl halides, though this can sometimes lead to over-alkylation. A more controlled method is reductive amination. wikipedia.orglibretexts.org This two-step, one-pot process involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to yield the secondary amine. youtube.comharvard.edu This method allows for the introduction of a wide variety of alkyl and aryl groups.

Table 2: Post-Synthetic Modifications of the Amine Group

| Reaction Type | Reagent Example | Functional Group Formed | Purpose in SAR Studies |

| N-Acylation | Acetyl Chloride | Amide | Modify H-bonding, sterics, and polarity |

| N-Sulfonylation | Tosyl Chloride | Sulfonamide | Alter geometry and electronic properties |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | Secondary Amine | Introduce diverse lipophilic or functional groups |

| N-Alkylation | Methyl Iodide | Secondary/Tertiary Amine | Increase basicity, modify sterics |

Development of Linkers for Immobilization or Labeling in Chemical Biology Experiments

For various chemical biology applications, it is necessary to attach this compound to a larger entity, such as a solid support, a protein, or a nanoparticle. This is achieved using bifunctional linkers, also known as crosslinkers. thermofisher.comcreative-proteomics.com These linkers possess two reactive ends, one of which is designed to react with the amine group of the pyrrolidine derivative.

Immobilization on Solid Supports: Immobilizing the compound on a solid support (e.g., agarose (B213101) beads, magnetic particles) is useful for creating affinity chromatography matrices to isolate binding partners from complex biological samples. nih.govnih.gov A common strategy involves using a linker with an N-hydroxysuccinimide (NHS) ester at one end and another functional group at the other. The NHS ester reacts specifically with the primary amine of the pyrrolidine compound, forming a stable amide bond. creative-proteomics.comaxispharm.com The other end of the linker can then be used to attach to the pre-functionalized solid support. Polyethylene glycol (PEG) spacers are often incorporated into the linker to increase solubility and reduce steric hindrance. axispharm.comiris-biotech.de

Labeling Biomolecules: To create targeted conjugates, heterobifunctional crosslinkers are used. iris-biotech.de For example, an NHS-ester-maleimide linker can be employed. The NHS ester end reacts with this compound. The resulting maleimide-functionalized derivative can then be selectively conjugated to a thiol group, such as a cysteine residue on a protein or antibody. iris-biotech.de This allows for the precise attachment of the pyrrolidine moiety to a specific site on a biomolecule, enabling applications in targeted drug delivery or diagnostics.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of trifluoromethyl-containing heterocycles, including pyrrolidines, is an area of intense research. riken.jp A primary challenge is the development of synthetic methodologies that are not only efficient and high-yielding but also sustainable. Traditional methods often rely on harsh conditions or stoichiometric reagents, generating significant waste. The future of synthesizing derivatives of (S)-1-(trifluoromethyl)pyrrolidin-3-amine lies in greener and more atom-economical approaches.

Key areas of development include:

Advanced Catalysis : Photoredox and organocatalysis are emerging as powerful tools for trifluoromethylation and the construction of heterocyclic rings under mild conditions. researchgate.netorientjchem.org Asymmetric organocatalytic domino reactions, such as the Michael/Mannich [3+2] cycloaddition, provide a direct and highly stereoselective route to functionalized trifluoromethyl-substituted pyrrolidines. rsc.org

Flow Chemistry : Continuous-flow processes offer significant advantages in terms of safety, scalability, and efficiency for trifluoromethylation reactions, which can be difficult to control in batch systems. researchgate.net

C-H Functionalization : Direct C-H trifluoromethylation represents an ideal synthetic strategy, avoiding the need for pre-functionalized substrates. nih.gov The Minisci reaction, a radical-based approach, is a particularly convenient method for the direct functionalization of heterocycles. researchgate.net

Sustainable Reagents and Solvents : Research is shifting towards the use of more environmentally benign trifluoromethylating agents, such as sodium trifluoromethanesulfinate (Langlois reagent), and greener solvent systems. nih.gov A recently developed strategy highlights a sustainable route to a related compound, trans-4-trifluoromethyl-l-proline, featuring a key stereochemical editing step that operates under mild conditions and significantly reduces cost and process mass intensity (PMI). acs.org

| Methodology | Description | Advantages | Challenges & Future Directions |

|---|---|---|---|

| Traditional Multi-step Synthesis | Linear sequences often involving protection/deprotection steps and harsh reagents. | Well-established and reliable for specific targets. | Low atom economy, significant waste, requires optimization for sustainability. |

| Asymmetric 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with CF₃-substituted alkenes to build the pyrrolidine (B122466) ring with stereocontrol. acs.org | High stereoselectivity, rapid construction of the heterocyclic core. rsc.org | Substrate scope limitations, development of more versatile catalysts. |

| Organocatalytic Cascade Reactions | A one-pot sequence, such as a Michael addition followed by a reductive cyclization, to form the ring. rsc.orgacs.org | High enantioselectivity, operational simplicity, mild conditions. nih.gov | Expanding the scope of compatible starting materials and reaction types. |

| Photoredox/Piezocatalysis | Using light or mechanical force to generate trifluoromethyl radicals for cyclization cascades. rsc.org | Extremely mild conditions, access to unique and complex polycyclic structures. | Mechanistic understanding, scaling up piezo-catalyzed reactions. |

| Direct C-H Trifluoromethylation | Introduction of a CF₃ group directly onto a C-H bond of a pre-formed heterocycle. nih.gov | High atom economy, avoids pre-functionalization. | Controlling regioselectivity on complex molecules remains a significant focus of study. nih.gov |

Exploration of New Reactivity Modes for the Trifluoromethyl Group within Pyrrolidine Systems

The trifluoromethyl group is prized for its high electronegativity and metabolic stability, which can enhance the pharmacokinetic properties of drug candidates. mdpi.comnih.govhovione.com Historically, it has been treated as a largely inert spectator group. However, future research is aimed at unlocking new reactivity modes, using the CF₃ group not just to modify properties but to actively participate in or direct chemical transformations.

The strong electron-withdrawing nature of the CF₃ group significantly influences the acidity and reactivity of adjacent protons and bonds. nih.gov This electronic effect can be harnessed to control regioselectivity in subsequent reactions on the pyrrolidine ring. For instance, the electrophilicity of C=C bonds adjacent to a CF₃ group is enhanced, making them more susceptible to conjugate addition. acs.org

A major frontier is the direct functionalization of the C-F bonds within the trifluoromethyl group itself. While challenging due to the strength of the C-F bond, selective C-F activation would open unprecedented avenues for derivatization. Furthermore, the generation of trifluoromethyl radicals from various precursors is a well-established reactivity mode that continues to be exploited in novel ways, such as in radical cyclization cascades to build complex molecular scaffolds. nih.govrsc.org Unorthodox reactivity has been observed in molecules containing a carbon center substituted with both a trifluoromethyl group and a fluorine atom, suggesting that our understanding of polyfluorinated systems is still evolving. springernature.com

Advanced Computational Tools for Predictive Design

The integration of computational chemistry into the research workflow is essential for accelerating the design and development of novel this compound derivatives. nih.gov In silico tools are moving beyond simple analysis to become truly predictive, guiding experimental efforts and reducing the need for extensive empirical screening.

Future applications of computational tools in this area include:

Predictive Reaction Modeling : Quantum chemical methods, such as Density Functional Theory (DFT), can be used to investigate reaction mechanisms and predict the feasibility and stereochemical outcome of new synthetic routes. beilstein-journals.orgnih.gov This is particularly valuable for understanding the conformational biases introduced by the fluorine substituents, which are governed by complex stereoelectronic effects like gauche and anomeric effects. beilstein-journals.orgnih.gov

QSAR and Machine Learning : Quantitative Structure-Activity Relationship (QSAR) models can quantify the relationship between the structure of pyrrolidine derivatives and their biological activity, predicting the potency of new compounds. scispace.comresearchgate.net More recently, specialized deep learning models are being developed to predict the specific effects of fluorine substitution on bioactivity, offering a powerful tool for optimizing hit compounds. researchgate.net

Molecular Dynamics and Docking : Molecular docking and dynamics (MD) simulations are crucial for designing molecules with specific biological targets. nih.govnih.govresearchgate.net These methods can predict how a molecule like this compound or its derivatives will bind to a protein, helping to rationalize structure-activity relationships and guide the design of more potent and selective inhibitors. nih.gov

| Computational Tool | Specific Application | Anticipated Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms; calculating conformational energies of stereoisomers. nih.govnih.gov | Prediction of reaction selectivity; understanding conformational preferences. beilstein-journals.org |

| Molecular Docking | Predicting the binding mode and affinity of pyrrolidine derivatives to a biological target (e.g., an enzyme). nih.gov | Identification of potential drug candidates; prioritizing compounds for synthesis. |

| Molecular Dynamics (MD) Simulations | Assessing the stability of a ligand-protein complex over time; calculating binding free energies. nih.govresearchgate.net | Validation of docking results; providing a more accurate estimation of binding affinity. |

| QSAR/Machine Learning | Developing models that correlate structural features with biological activity; predicting activity of unsynthesized compounds. scispace.comresearchgate.net | Rational design of more potent analogues; virtual screening of large compound libraries. |

Integration of this compound into Complex Polycyclic Systems for Advanced Research

The true value of a chiral building block like this compound is realized when it is incorporated into larger, more complex molecular frameworks. The future will see this and similar synthons being used to construct novel polycyclic and spirocyclic systems with potential applications in medicine and materials science. researchgate.net

The challenge lies in developing synthetic strategies that can translate the stereochemical information of the starting pyrrolidine into the final complex structure. Cascade reactions, where a single synthetic operation generates multiple bonds and stereocenters, are particularly powerful in this context. rsc.org For example, radical cyclization cascades triggered by a trifluoromethyl radical have been shown to be a valuable tool for accessing highly complex and biologically relevant polycyclic γ-lactam scaffolds with high diastereoselectivity. rsc.org The synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes from a common aziridine (B145994) precursor demonstrates the potential for ring-expansion strategies to build diverse heterocyclic systems. nih.gov The integration of the trifluoromethylated pyrrolidine motif into phenanthroline-based ligands has also been explored for the complexation of lanthanide ions, indicating applications beyond medicine. mdpi.com

Methodological Advancements in Stereochemical Control and Analysis

For a chiral molecule, precise control over stereochemistry is paramount, as different stereoisomers can have vastly different biological activities. nih.gov While significant progress has been made, the development of methods for the highly selective synthesis of multi-substituted pyrrolidines remains a key challenge. acs.org

Future research will focus on:

Stereodivergent Synthesis : A particularly elegant goal is the development of catalytic systems that can produce any desired stereoisomer of a product from the same set of starting materials, simply by changing the catalyst or reaction conditions. rsc.org This provides maximum stereochemical diversity from a minimal set of reagents.

Advanced Asymmetric Catalysis : The invention of new chiral catalysts, whether they are small organic molecules, transition metal complexes, or enzymes, will continue to drive progress. rsc.orgacs.org The aim is to achieve near-perfect enantioselectivity and diastereoselectivity across a broad range of substrates.

Sophisticated Analytical Techniques : As synthetic methods become more refined, so too must the analytical tools used to verify the stereochemical outcome. Advanced NMR techniques, such as 1D and 2D ¹H-¹⁹F Heteronuclear Overhauser Spectroscopy (HOESY), are proving invaluable for conformational analysis and the definitive assignment of stereochemistry in fluorinated molecules by distinguishing through-bond from through-space couplings. nih.gov X-ray crystallography remains the gold standard for unambiguous structure determination when suitable crystals can be obtained. nih.govnih.gov

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (S)-1-(trifluoromethyl)pyrrolidin-3-amine, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer: The synthesis can follow enantioselective routes starting from chiral precursors like D-aspartic acid. Key steps include N-protection (e.g., t-butoxycarbonyl), amide formation, hydrogenation (using catalysts like Pd/C), and deprotection. Enantiomeric purity is highly sensitive to reaction conditions:

- Catalyst selection : Asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) improve stereochemical control.

- Temperature : Lower temperatures reduce racemization during deprotection.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates.

- Validation via chiral HPLC or NMR with chiral shift reagents is critical .

Q. Which analytical techniques are most effective for characterizing the stereochemical configuration and purity of this compound?

- Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers.

- X-ray crystallography : Determine absolute configuration via single-crystal analysis.

- NMR spectroscopy : Employ chiral solvating agents (e.g., Eu(hfc)₃) to split proton signals.

- Optical rotation : Compare specific rotation values with literature data for enantiopure standards .

Q. What are the key stability considerations for storing this compound, and how should degradation products be analyzed?

- Methodological Answer:

- Storage : Use inert atmospheres (argon) and low temperatures (-20°C) to prevent oxidation or hydrolysis of the trifluoromethyl group.

- Degradation analysis : Conduct forced degradation studies (e.g., heat, light, pH extremes) followed by LC-MS to identify byproducts. Stability-indicating assays (e.g., gradient HPLC) quantify degradation over time.

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between enantiomeric forms of trifluoromethyl-substituted pyrrolidine amines?

- Methodological Answer:

- Controlled replication : Perform dose-response assays under identical conditions (pH, temperature, cell lines) for both (S)- and (R)-enantiomers.

- Purity validation : Confirm enantiomeric excess (>99%) via chiral chromatography before testing.

- Mechanistic studies : Use knockout cell lines or enzyme inhibition assays to isolate target-specific effects. Cross-validate findings with orthogonal methods (e.g., SPR binding assays) .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What computational chemistry approaches are suitable for predicting the binding affinity of this compound to target enzymes?

- Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., cytochrome P450 enzymes).

- Molecular dynamics (MD) simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100+ ns trajectories.

- Quantum mechanics/molecular mechanics (QM/MM) : Calculate binding energies for trifluoromethyl-group interactions with hydrophobic pockets.

Q. What strategies mitigate racemization during the synthesis of this compound?

- Methodological Answer:

- Mild deprotection : Avoid strong acids (e.g., TFA) by using enzymatic deprotection (e.g., lipases) or photolabile groups.

- Low-temperature steps : Conduct hydrogenation at 0–5°C to suppress chiral inversion.

- Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during intermediate steps .

Q. How do researchers design in vitro assays to evaluate the pharmacokinetic properties of this compound while minimizing non-specific binding artifacts?

- Methodological Answer:

- Plasma protein binding (PPB) assays : Use ultrafiltration or equilibrium dialysis with blank plasma controls.

- Microsomal stability tests : Incubate with liver microsomes and NADPH cofactor; quantify parent compound via LC-MS/MS.

- Non-specific binding controls : Pre-coat assay plates with BSA or add surfactants (e.g., Tween-20) to reduce adsorption.

Data Contradiction Analysis

Q. How should researchers address conflicting data in the literature regarding the metabolic stability of this compound?

- Methodological Answer:

- Meta-analysis : Compare experimental conditions across studies (e.g., species of microsomes, incubation times).

- Isotope labeling : Use ¹⁹F-NMR to track metabolic byproducts in real-time.

- In silico predictions : Cross-reference with ADMET software (e.g., StarDrop, ADMET Predictor) to identify plausible outliers .

Tables for Key Data

| Parameter | Optimal Condition | Impact on Enantiopurity |

|---|---|---|

| Hydrogenation Catalyst | Pd/C with (R)-BINAP ligand | Increases enantiomeric excess (ee) to >98% |

| Deprotection Reagent | HCl in dioxane (4 M, 0°C) | Minimizes racemization (<1% inversion) |

| Storage Temperature | -20°C under argon | Reduces annual degradation to <2% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.